6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
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Overview
Description
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused pyrroloquinoline core with nitro and carbonyl functional groups. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by a Friedel-Crafts ring closure using aluminum trichloride . This method yields the desired compound through a series of steps that include the formation of an amide-acid chloride intermediate and subsequent cyclization.
Industrial Production Methods
While specific industrial production methods for 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, while oxidation can lead to various quinoline derivatives .
Scientific Research Applications
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa. The compound binds to these factors, preventing their normal function in the coagulation cascade, thereby reducing blood clot formation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A structurally similar compound without the nitro group, known for its biological activities.
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives exhibit enhanced biological activities compared to their non-aryl counterparts.
Uniqueness
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a pharmacophore .
Properties
CAS No. |
123296-53-7 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2 |
InChI Key |
DBPJZWZANHRJTK-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Synonyms |
4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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